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Compound of Interest

Compound Name:
Methyl 6-iodo-2,3,4-

trimethoxybenzoate

CAS No.: 1752-02-9

Cat. No.: B13099684

Get Quote

Domain: Medicinal Chemistry & Radiopharmaceuticals Version: 2.0 (Technical Release)

Executive Summary
Iodinated trimethoxybenzoates represent a critical class of electron-rich aryl halides used as

lipophilic building blocks in drug discovery and as radiotracers in nuclear medicine.[1] Their

utility stems from the trimethoxy motif, which mimics the pharmacophore of colchicine and

reserpine, governing tubulin binding and vesicular monoamine transporter (VMAT) affinity.

The introduction of iodine serves two distinct purposes:

Cold Chemistry: It acts as a steric blocker or a reactive handle for cross-coupling

(Suzuki/Sonogashira) to generate biaryl scaffolds.[1]

Radiochemistry: It allows for the incorporation of radioisotopes (

,
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,

) for SPECT/PET imaging or targeted radionuclide therapy.

This guide analyzes the two primary isomeric families derived from Gallic Acid (3,4,5-

trimethoxy) and Asaronic Acid (2,4,5-trimethoxy).[1]

Structural Isomerism & Regioselectivity
The chemical behavior of these compounds is dictated by the symmetry (or lack thereof) of the

methoxy substituents.

The 3,4,5-Trimethoxy Series (Symmetric)
Derived from Gallic acid, this is the most common scaffold.

Substrate: Methyl 3,4,5-trimethoxybenzoate (TMBA).[1]

Symmetry: The molecule has a

axis of rotation. Positions 2 and 6 are chemically equivalent.[1]

Mono-iodination: Yields Methyl 2-iodo-3,4,5-trimethoxybenzoate.[1] There are no other

mono-iodo isomers possible via direct electrophilic substitution.[1]

Di-iodination: Yields Methyl 2,6-diiodo-3,4,5-trimethoxybenzoate.[1]

The 2,4,5-Trimethoxy Series (Asymmetric)
Derived from Asaronic acid, this scaffold mimics the A-ring of rotenoids.

Substrate: Methyl 2,4,5-trimethoxybenzoate.[1]

Asymmetry: The ring is asymmetric.[1]

Regioselectivity: Electrophilic iodination is directed by the combined orth/para directing

power of the methoxy groups.

Position 3: Flanked by two methoxy groups (sterically crowded but electronically

activated).[1]
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Position 6: Para to the C2-methoxy and ortho to the C5-methoxy.[1]

Dominant Isomer:Methyl 5-iodo-2,4-dimethoxybenzoate (if starting from 2,4-dimethoxy) or

Methyl 3-iodo-2,4,5-trimethoxybenzoate depending on specific conditions, though steric

hindrance at C3 often pushes substitution to C6 or leads to decarboxylation side reactions if

acidic conditions are too harsh.[1]

Visualization of Regiochemistry
The following diagram illustrates the divergent pathways for these isomers.

3,4,5-Trimethoxybenzoate
(Symmetric)

Electrophilic Iodination
(I2 / AgTFA)

2,4,5-Trimethoxybenzoate
(Asymmetric)

Methyl 2-iodo-3,4,5-trimethoxybenzoate
(Major Product)

1.0 eq. I2

Methyl 2,6-diiodo-3,4,5-trimethoxybenzoate
(Exhaustive Iodination)>2.5 eq. I2

3-Iodo Isomer
(Sterically Hindered)

Minor Pathway

6-Iodo Isomer
(Kinetically Favored)

Major Pathway

Click to download full resolution via product page

Caption: Regioselective pathways for iodination. The symmetric 3,4,5-scaffold yields a single

mono-iodo species, whereas the 2,4,5-scaffold splits based on steric vs. electronic control.[1]

Synthetic Protocols
To ensure high yields and suppress demethylation (a common side reaction with Lewis acids),

the use of Silver Trifluoroacetate (AgTFA) is the gold standard for these electron-rich rings.

Protocol A: Synthesis of Methyl 2-iodo-3,4,5-
trimethoxybenzoate
Objective: Preparation of the mono-iodinated precursor for cross-coupling.[1]
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Reagents:

Methyl 3,4,5-trimethoxybenzoate (1.0 eq)[1]

Iodine (

) (1.1 eq)

Silver Trifluoroacetate (AgTFA) (1.2 eq)

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

Preparation: Dissolve Methyl 3,4,5-trimethoxybenzoate (e.g., 2.26 g, 10 mmol) in anhydrous

DCM (50 mL) in a foil-wrapped round-bottom flask (light sensitive).

Addition: Add AgTFA (2.65 g, 12 mmol) in one portion. The suspension will remain

heterogeneous.

Initiation: Add

(2.79 g, 11 mmol) slowly over 15 minutes.

Reaction: Stir vigorously at room temperature for 2–4 hours. The reaction is driven by the

precipitation of AgI (yellow solid).

Work-up: Filter the mixture through a Celite pad to remove AgI. Wash the filtrate with 5%

(to remove excess iodine) and then brine.

Purification: Dry over

and concentrate. Recrystallize from MeOH/Water or purify via flash chromatography
(Hexane/EtOAc 8:2).[1]

Self-Validation Check:

Visual: Formation of heavy yellow precipitate (AgI) indicates reaction progress.
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TLC:[1][2][3] Product is less polar than starting material (

shift ~0.2 units in 4:1 Hex/EtOAc).

Protocol B: Oxidative Radioiodination (Trace Level)
Objective: Labeling with

for SPECT imaging.

Reagents:

Precursor: Methyl 3,4,5-trimethoxybenzoate (or stannylated derivative for higher specific

activity).[1]

Radioisotope:

in 0.1M NaOH.

Oxidant: Chloramine-T or Iodogen.[1]

Methodology:

Dissolve precursor (100

g) in EtOH (100

L).

Add

(37–185 MBq).[1]

Add Chloramine-T (10

L of 1 mg/mL aqueous solution).[1]

React for 5 minutes at room temperature.

Quench with sodium metabisulfite (10
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L, 2 mg/mL).

Purify via HPLC (C18 column, Acetonitrile/Water gradient).

Analytical Characterization
The following data serves as a benchmark for confirming the identity of the 2-iodo-3,4,5-

trimethoxy isomer.

Table 1: NMR and Physical Data Comparison

Property
Methyl 3,4,5-
trimethoxybenzoate
(Parent)

Methyl 2-iodo-3,4,5-
trimethoxybenzoate
(Product)

Appearance White crystalline solid Off-white/Pale yellow needles

Melting Point 82–84 °C 151–152 °C

NMR (Aromatic) 7.29 (s, 2H, H-2,[1]6) 7.43 (s, 1H, H-6)

NMR (Methoxy) 3.91 (s, 9H) 3.93 (s, 3H), 3.89 (s, 6H)*

NMR (C=O) 166.8 167.5

Key IR Stretch
1715

(Ester C=O)

1725

(Shift due to ortho-I)

*Note: In the iodinated product, the symmetry is broken, causing the methoxy signals to split or

broaden depending on solvent resolution, though they often overlap.

Applications in Drug Development
The iodinated trimethoxybenzoate moiety is not merely a synthetic intermediate; it is a

functional pharmacophore.[1]

X-Ray Contrast Agents (High Load)
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The 2,6-diiodo-3,4,5-trimethoxybenzoate (DITMBA) derivatives are currently investigated as

alternatives to traditional tri-iodinated benzene rings (like Iohexol).[1]

Mechanism: High electron density of Iodine (Z=53) attenuates X-rays.

Advantage: The trimethoxy pattern increases lipophilicity, potentially allowing for specific

tissue accumulation (e.g., hepatobiliary) compared to highly hydrophilic commercial agents.

Tubulin Binding
Derivatives of 2-iodo-3,4,5-trimethoxybenzoate bind to the colchicine site of tubulin.[1]

SAR Insight: The 3,4,5-trimethoxy motif is essential for binding.[1] The iodine atom at

position 2 introduces a steric clash that can lock the conformation of the biaryl system (if

coupled to an indole or combretastatin-like ring), potentially enhancing potency against

resistant cancer cell lines.

Workflow: From Synthesis to Application
The following diagram summarizes the lifecycle of this molecule in a research setting.
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Caption: Development pipeline for iodinated trimethoxybenzoates, separating into therapeutic

(structural) and diagnostic (isotopic) streams.
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Isomer Data: PubChem Compound Summary for Methyl 3,4,5-trimethoxybenzoate and

derivatives.

General Iodination of Benzoates: "Synthesis of iodoarenes by iodination or substitution."[1]

Organic Chemistry Portal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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